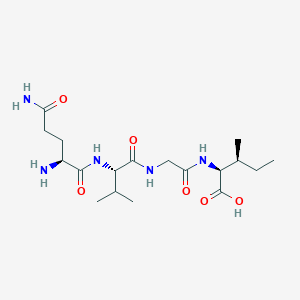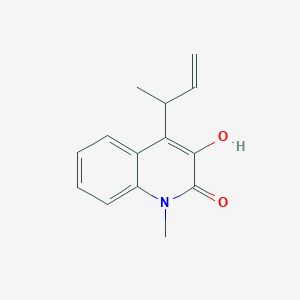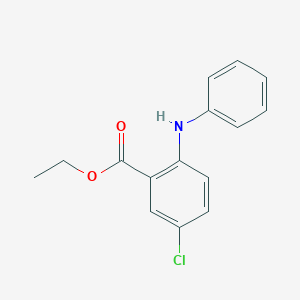![molecular formula C10H14N2O3 B12625430 N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea CAS No. 921766-21-4](/img/structure/B12625430.png)
N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée est un composé organique caractérisé par la présence d'un groupe éthoxy, d'un groupe hydroxy et d'un fragment urée
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée implique généralement la réaction de la 3-éthoxy-4-hydroxybenzaldéhyde avec de l'urée dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur et dans des conditions contrôlées de température et de pH pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont mélangés et autorisés à réagir dans des conditions optimisées. Le processus peut inclure des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous une forme adaptée à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent conduire à la formation de différentes formes réduites du composé.
Substitution : Les groupes éthoxy et hydroxy peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pH pour garantir que les produits souhaités sont obtenus.
Principaux produits formés
Les principaux produits formés à partir des réactions de N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée présente plusieurs applications de la recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, par exemple dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de divers produits et matériaux chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée comprennent :
- N-[(3-Méthoxy-4-hydroxyphényl)méthyl]urée
- N-[(3-Éthoxy-4-méthoxyphényl)méthyl]urée
- N-[(3-Éthoxy-4-hydroxyphényl)éthyl]urée
Unicité
N-[(3-Éthoxy-4-hydroxyphényl)méthyl]urée est unique en raison de la combinaison spécifique de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
921766-21-4 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(3-ethoxy-4-hydroxyphenyl)methylurea |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-9-5-7(3-4-8(9)13)6-12-10(11)14/h3-5,13H,2,6H2,1H3,(H3,11,12,14) |
Clé InChI |
VXKHRAHZFXIHHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)



![6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12625384.png)
![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)




